molecular formula C25H24N4O3S2 B15042454 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide

Cat. No.: B15042454
M. Wt: 492.6 g/mol
InChI Key: ASCMFPVCWVZFOS-HKWRFOASSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolidinone ring, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a β-diketone with hydrazine under acidic conditions.

    Formation of the thiazolidinone ring: This involves the reaction of a thioamide with an α-haloketone.

    Coupling of the pyrazole and thiazolidinone rings: This step involves the reaction of the intermediate compounds formed in the previous steps under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butanamide
  • **N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-pentanamide

Uniqueness

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H24N4O3S2

Molecular Weight

492.6 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C25H24N4O3S2/c1-16-9-11-18(12-10-16)15-20-23(31)28(25(33)34-20)14-13-21(30)26-22-17(2)27(3)29(24(22)32)19-7-5-4-6-8-19/h4-12,15H,13-14H2,1-3H3,(H,26,30)/b20-15-

InChI Key

ASCMFPVCWVZFOS-HKWRFOASSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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